molecular formula C22H19N3O2 B2828506 N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 325992-46-9

N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No. B2828506
CAS RN: 325992-46-9
M. Wt: 357.413
InChI Key: JQRIRCKZZCYTMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of similar compounds like N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has been analyzed. It has a molecular weight of 207.2689 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 1-(1,3-Benzodioxol-5-yl)-2-butanone has a density of 1.2±0.1 g/cm3, a boiling point of 291.2±9.0 °C at 760 mmHg, and a flash point of 120.7±5.1 °C .

Scientific Research Applications

Antitumor Activity under Glucose Starvation

The derivative compound N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”) has shown promising antitumor activity under glucose starvation conditions . Tumor cells often experience low glucose levels due to increased uptake and utilization, coupled with defective vasculature. Compound 6 selectively targets glucose-starved tumor cells by inhibiting mitochondrial membrane potential, making it a potential candidate for treating glucose-starved tumors.

Anti-HIV-1 Potential

Indole derivatives, including compounds related to N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, have been investigated for their biological potential. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents .

Selectivity between Cancer Cells and Normal Cells

1-benzo[1,3]dioxol-5-yl-indoles, structurally related to our compound, have demonstrated good selectivity between cancer cells and normal cells . This selectivity is crucial for developing effective anticancer agents.

Antioxidant Properties

An optimal method has been developed for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, another compound related to our target. This compound may possess antioxidant activity, which could be relevant for various applications .

Applications in Engineering Sciences and Sustainable Development

Operational Research (OR), an interdisciplinary field that applies mathematical and statistical models, can be employed in engineering sciences and sustainable development. OR techniques can address complex problems in areas such as energy, transportation, water resources management, climate change mitigation, and waste management .

Disrupting Illicit Markets

Additionally, the applications of Operations Research and Data Science extend to disrupting illicit markets. Researchers explore innovative strategies to combat illegal activities using mathematical modeling and data-driven approaches .

Future Directions

The future directions for similar compounds involve further development of tubulin polymerization inhibitors . This could potentially lead to new treatments for diseases such as cancer.

properties

IUPAC Name

N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-21(16-6-2-3-7-17(16)24-14)22(25-20-8-4-5-11-23-20)15-9-10-18-19(12-15)27-13-26-18/h2-12,22,24H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRIRCKZZCYTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

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